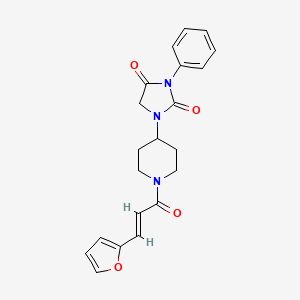

![molecular formula C27H37ClN2O5 B2515675 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride](/img/structure/B2515675.png)

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride

描述

I-CBP112 盐酸盐: 是一种选择性抑制 cAMP 反应元件结合蛋白 (CREBBP) 和 E1A 结合蛋白 p3000 (EP3000) 的抑制剂。 它已被证明可以降低 EZH2 的活性并抑制培养的人类急性髓性白血病细胞中组蛋白 H3 上赖氨酸 27 的三甲基化 。 该化合物因其通过靶向特定溴结构域来调节基因表达的能力而成为表观遗传学和癌症研究领域的重要化合物 .

作用机制

I-CBP112 盐酸盐通过选择性抑制 CREBBP 和 EP300 的溴结构域来发挥作用。这些溴结构域参与识别组蛋白上的乙酰化赖氨酸残基,这在基因表达的调控中起着至关重要的作用。 通过抑制这些溴结构域,I-CBP112 盐酸盐破坏了溴结构域与乙酰化组蛋白之间的相互作用,导致染色质结构和基因表达发生改变 .

生化分析

Biochemical Properties

I-CBP112 hydrochloride directly binds the bromodomains of CREBBP and EP300 with a KD of 0.5 and 0.625 μM, respectively . It shows weak cross-reactivity with bromodomain and extra-terminal (BET) proteins and no reactivity with other bromodomain-containing proteins .

Cellular Effects

Exposure of human and mouse leukemic cell lines to I-CBP112 hydrochloride results in substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity . It has been shown to decrease EZH2 activity and to inhibit trimethylation of lysine 27 on histone H3 in cultured human AML HL-60 and OCI-AML3 cells .

Molecular Mechanism

I-CBP112 hydrochloride exerts its effects at the molecular level by directly binding the bromodomains of CREBBP and EP300 . This binding modulates the interaction of these proteins with acetylated lysine residues on histones and other proteins . It has been shown to decrease EZH2 activity and inhibit trimethylation of lysine 27 on histone H3 .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in DMSO, ethanol, and dimethylformamide at approximately 16 mg/ml .

Dosage Effects in Animal Models

I-CBP112 hydrochloride significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo .

Metabolic Pathways

It is known that the compound interacts with the bromodomains of CREBBP and EP300, which are key regulators of gene expression and are involved in various metabolic processes .

Subcellular Localization

Given its role as an inhibitor of CREBBP and EP300, it is likely that it localizes to the nucleus where these proteins exert their functions .

准备方法

合成路线和反应条件: I-CBP112 盐酸盐是通过一系列化学反应合成的,这些反应涉及苯并氧氮杂卓环系的形成。合成路线通常包括以下步骤:

苯并氧氮杂卓环的形成: 此步骤涉及前体化合物的环化以形成苯并氧氮杂卓环。

官能团的引入: 各种官能团被引入苯并氧氮杂卓环以增强其生物活性。

盐酸盐的形成: 最后一步涉及盐酸盐的形成,以提高化合物的溶解度和稳定性

工业生产方法: I-CBP112 盐酸盐的工业生产涉及上述合成路线的放大。此过程需要仔细优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该化合物通常以结晶形式生产,并使用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: I-CBP112 盐酸盐会经历多种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种氧化产物。

还原: 还原反应可用于修饰苯并氧氮杂卓环上的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化会导致羟基化衍生物的形成,而还原会产生脱氧化合物 .

科学研究应用

I-CBP112 盐酸盐在科学研究中有广泛的应用,包括:

化学: 它被用作工具化合物来研究溴结构域在基因调控中的作用。

生物学: 该化合物用于研究各种细胞类型中基因表达的表观遗传调控。

医学: I-CBP112 盐酸盐正在研究其在癌症治疗中的潜在治疗应用,特别是在急性髓性白血病中。

相似化合物的比较

类似化合物:

Birabresib: 另一种靶向 BET 蛋白的溴结构域抑制剂。

JQ1: 一种在癌症研究中使用的著名 BET 溴结构域抑制剂。

CPI-637: 一种选择性抑制 CBP/p300 溴结构域的抑制剂

独特性: I-CBP112 盐酸盐在选择性抑制 CREBBP 和 EP300 溴结构域方面是独一无二的,它对其他含有溴结构域的蛋白质的交叉反应性很小。 这种选择性使其成为研究 CREBBP 和 EP300 在基因调控中的具体作用以及开发针对癌症等疾病的靶向疗法的宝贵工具 .

属性

IUPAC Name |

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYXGVOYOZTHZ-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

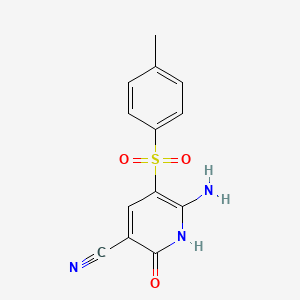

![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

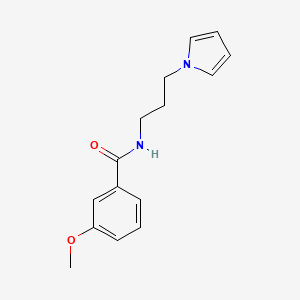

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)